1-Allyl-4-fluoronaphthalene
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Overview
Description
1-Allyl-4-fluoronaphthalene is an organic compound with the molecular formula C₁₃H₁₁F It is a derivative of naphthalene, where an allyl group is attached to the first carbon and a fluorine atom is attached to the fourth carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-fluoronaphthalene can be synthesized through a multi-step process involving the following key steps:
Preparation of 1-fluoronaphthalene: This can be achieved by diazotization of 1-naphthylamine followed by fluorination using fluoroboric acid or fluorophosphoric acid.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-fluoronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles in aromatic nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The allyl group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include methylthiolate ion, and the reactions can be carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the allyl group to a propyl group.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.
Oxidation Products: Oxidation of the allyl group can yield aldehydes or carboxylic acids.
Reduction Products: Reduction typically yields 1-propyl-4-fluoronaphthalene.
Scientific Research Applications
1-Allyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology and Medicine: Its derivatives may have potential as pharmaceutical intermediates or active compounds in drug discovery.
Mechanism of Action
The mechanism of action of 1-Allyl-4-fluoronaphthalene in chemical reactions involves the interaction of its functional groups with various reagents:
Nucleophilic Substitution: The fluorine atom, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The allyl group can undergo oxidation to form aldehydes or carboxylic acids, or reduction to form propyl derivatives, depending on the reagents and conditions used.
Comparison with Similar Compounds
- 1-Allyl-2-fluoronaphthalene
- 1-Allyl-3-fluoronaphthalene
- 1-Allyl-5-fluoronaphthalene
Comparison: 1-Allyl-4-fluoronaphthalene is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-fluoro-4-prop-2-enylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-2-5-10-8-9-13(14)12-7-4-3-6-11(10)12/h2-4,6-9H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSYOVQHZVLIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C2=CC=CC=C12)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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